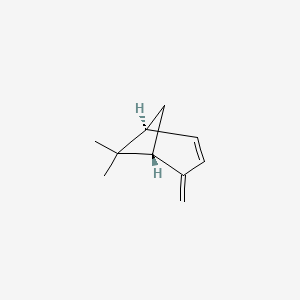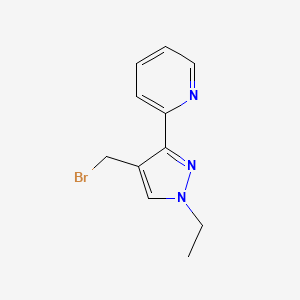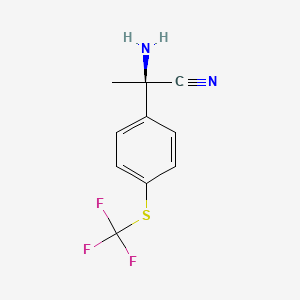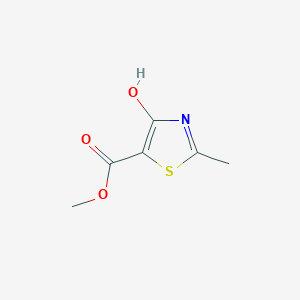
Lipodeoxyaconitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lipodeoxyaconitine is one of the four new lipo-alkaloids isolated from Aconiti Tuber, a traditional medicinal plant from Si Chuan, China . This compound belongs to the diterpenoid alkaloids family, known for their complex structures and significant pharmacological activities . This compound has garnered scientific interest due to its potential therapeutic applications and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lipodeoxyaconitine involves the transesterification of diterpene alkaloids. This process typically includes the reaction of aconitine derivatives with long-chain fatty acids under specific conditions . The reaction is carried out in an organic solvent, such as chloroform or methanol, and requires a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of aconitine from Aconiti Tuber, followed by its chemical modification through transesterification . The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lipodeoxyaconitine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different pharmacological properties and are studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Lipodeoxyaconitine has been extensively studied for its applications in various scientific fields:
Wirkmechanismus
Lipodeoxyaconitine exerts its effects through multiple molecular targets and pathways. It interacts with specific receptors and enzymes, modulating their activity and leading to various physiological responses . The compound’s mechanism of action involves the inhibition of certain signaling pathways, which contributes to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Lipodeoxyaconitine is compared with other similar diterpenoid alkaloids, such as aconitine, hypaconitine, and mesaconitine . These compounds share structural similarities but differ in their pharmacological activities and toxicity levels. This compound is unique due to its specific fatty acid residues, which enhance its bioactivity and reduce its toxicity .
List of Similar Compounds
- Aconitine
- Hypaconitine
- Mesaconitine
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields. Its unique chemical properties and therapeutic applications make it a valuable subject of study. Continued research on this compound and its derivatives will likely uncover new insights and applications, contributing to advancements in medicine, chemistry, and industry.
Eigenschaften
Molekularformel |
C50H75NO10 |
|---|---|
Molekulargewicht |
850.1 g/mol |
IUPAC-Name |
[(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13S,16S,17R,18R)-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-8-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C50H75NO10/c1-7-9-10-11-12-13-14-15-16-17-18-19-20-21-25-28-37(52)61-50-38-35(31-48(55,45(59-6)43(50)53)44(38)60-46(54)34-26-23-22-24-27-34)49-36(57-4)29-30-47(33-56-3)32-51(8-2)42(49)39(50)40(58-5)41(47)49/h12-13,15-16,22-24,26-27,35-36,38-45,53,55H,7-11,14,17-21,25,28-33H2,1-6H3/b13-12-,16-15-/t35-,36+,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+,49+,50-/m1/s1 |
InChI-Schlüssel |
QNKZLEZYELHMON-MQLAAMCXSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@@]12[C@@H]3[C@@H](C[C@]([C@@H]3OC(=O)C4=CC=CC=C4)([C@H]([C@@H]1O)OC)O)[C@]56[C@H](CC[C@@]7([C@H]5[C@H]([C@@H]2[C@H]6N(C7)CC)OC)COC)OC |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CCC7(C5C(C2C6N(C7)CC)OC)COC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine](/img/structure/B13429263.png)
![methyl (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B13429266.png)







![(E)-but-2-enedioic acid;N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine](/img/structure/B13429291.png)
![4-hydroxy-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B13429299.png)
![6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one](/img/structure/B13429303.png)
